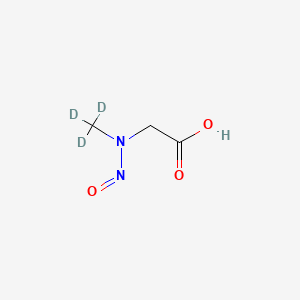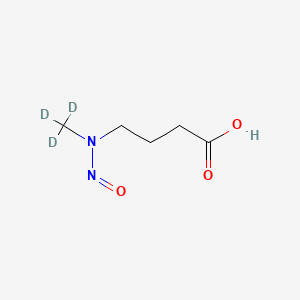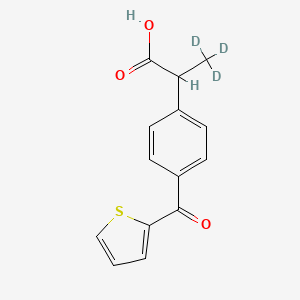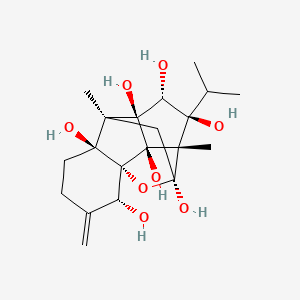
2-Acetoxy-2-methyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Acetoxy-2-methyl-1-propanol” is an organic compound . It is an ester, which is a class of compounds that are derived from carboxylic acids . The general structure of an ester includes a carbonyl adjacent to an ether linked to an alkyl or aryl group .
Molecular Structure Analysis
The molecular formula of “2-Acetoxy-2-methyl-1-propanol” is C6H12O3 . This indicates that the compound contains 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .
Applications De Recherche Scientifique
Catalytic Processes in Material Synthesis
In the realm of material synthesis, the acetolysis of epichlorohydrin with acetic acid to produce 1-acetoxy-3-chloro-2-propanol has been enhanced by employing nanocrystalline ZSM-5 catalysts. This method offers a significant advancement over traditional processes that utilize highly corrosive liquid acids, presenting a more efficient and less hazardous approach to producing key intermediates for polyepoxy materials (Roselin, Selvin, & Bououdina, 2012).
Hydrogenation and Hydrodeoxygenation Processes
Research into the hydrogenation of glycerol to 1,2-propanediol under nitrogen pressure, using 2-propanol as a hydrogen source, has provided insights into alternative pathways for transforming glycerol. This process, facilitated by Ni or Cu supported on Al2O3 catalysts, represents a novel approach to glycerol hydrogenolysis, potentially offering a sustainable route to 1,2-propanediol production (Gandarias et al., 2011).
Electrocatalytic Synthesis Applications
The use of hydroxyacetone, a dehydration product of glycerol, as a platform for the electrocatalytic synthesis of various chemicals such as acetone, 1,2-propanediol, and 2-propanol, demonstrates the potential for sustainable chemical production. This approach, utilizing non-noble metals as electrodes, offers a method for the selective formation of valuable chemicals through electrocatalytic processes, highlighting the versatility and efficiency of using glycerol-based platforms for chemical synthesis (Sauter, Bergmann, & Schröder, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKHTMCBUZSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2-methyl-1-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)


